2-Amino-3-phenyl-butyric acid tert-butyl ester
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Overview
Description
2-Amino-3-phenyl-butyric acid tert-butyl ester is an organic compound with the molecular formula C14H21NO2. It is a derivative of butyric acid and phenylalanine, featuring an amino group and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-phenyl-butyric acid tert-butyl ester typically involves the following steps:
Phenylalanine Derivation: The starting material is phenylalanine, which undergoes esterification.
Esterification Reaction: Phenylalanine is reacted with tert-butyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the tert-butyl ester.
Amination: The resulting ester undergoes amination to introduce the amino group at the 2-position.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-phenyl-butyric acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The ester group can be reduced to yield the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Alcohols
Substitution: Substituted amine derivatives
Scientific Research Applications
2-Amino-3-phenyl-butyric acid tert-butyl ester has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of amino acid metabolism and protein interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 2-Amino-3-phenyl-butyric acid tert-butyl ester exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, participating in reactions with electrophiles, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These interactions can modulate biological processes and contribute to the compound's biological activity.
Comparison with Similar Compounds
2-Amino-3-phenyl-butyric acid tert-butyl ester is similar to other amino acid derivatives and esters, such as:
Phenylalanine derivatives: These compounds share the phenylalanine backbone but differ in functional groups.
Other amino acid esters: These compounds have similar ester groups but vary in the amino acid structure.
Uniqueness: The presence of both the amino and tert-butyl ester groups in this compound makes it unique compared to other similar compounds
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in organic synthesis, biological studies, and drug development. Further research and development of this compound could lead to new discoveries and advancements in various fields.
Properties
IUPAC Name |
tert-butyl 2-amino-3-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10(11-8-6-5-7-9-11)12(15)13(16)17-14(2,3)4/h5-10,12H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWAEQQJVUIGDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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